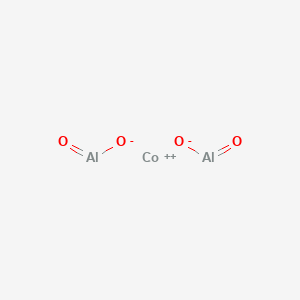

Cobalt aluminum oxide

Beschreibung

Eigenschaften

CAS-Nummer |

1333-88-6 |

|---|---|

Molekularformel |

Al2CoO4 |

Molekulargewicht |

176.894 g/mol |

IUPAC-Name |

dialuminum;cobalt(2+);tetrakis(oxygen(2-)) |

InChI |

InChI=1S/2Al.Co.4O/q2*+3;+2;4*-2 |

InChI-Schlüssel |

LTXHKPDRHPMBKA-UHFFFAOYSA-N |

Kanonische SMILES |

O=[Co].[Al] |

Andere CAS-Nummern |

12672-27-4 |

Physikalische Beschreibung |

Pellets or Large Crystals Dark-blue powder, insoluble in water; [MSDSonline] |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Cobalt Aluminum Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of cobalt aluminum oxide (CoAl₂O₄) nanoparticles. This document details established synthesis methodologies, including co-precipitation, sol-gel, and hydrothermal methods, and outlines key characterization techniques. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents detailed experimental protocols and visual diagrams of synthesis and characterization workflows, along with a proposed catalytic mechanism, to aid in the practical application and understanding of these versatile nanoparticles.

Introduction

Cobalt aluminum oxide (CoAl₂O₄), a spinel-structured ceramic material, has garnered significant attention in various scientific and industrial fields. In its bulk form, it is widely known as Thenard's blue, a stable and vibrant pigment.[1] As a nanomaterial, cobalt aluminate exhibits unique size-dependent properties, making it a promising candidate for applications in catalysis, magnetic materials, and advanced ceramics.[2] The ability to control the particle size, morphology, and crystal structure of CoAl₂O₄ nanoparticles is crucial for tailoring their functional properties to specific applications. This guide serves as a technical resource for researchers and professionals, offering detailed insights into the synthesis and characterization of these important nanomaterials.

Synthesis Methodologies

Several chemical synthesis routes have been developed to produce cobalt aluminum oxide nanoparticles with controlled characteristics. The most common methods include co-precipitation, sol-gel, and hydrothermal synthesis. Each method offers distinct advantages concerning particle size distribution, purity, and scalability.

Co-precipitation Method

The co-precipitation method is a relatively simple and cost-effective technique for synthesizing CoAl₂O₄ nanoparticles.[3] It involves the simultaneous precipitation of cobalt and aluminum hydroxides from a solution containing their respective salts, followed by calcination to form the spinel structure. The key to this method is maintaining a homogeneous distribution of the metal ions in the precursor phase.[4]

Experimental Protocol: Co-precipitation Synthesis

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to achieve a Co:Al molar ratio of 1:2.

-

Precipitation: Slowly add a precipitating agent, such as a 1 M solution of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the precursor solution under vigorous stirring.[5] Maintain a constant pH, typically around 9-10, to ensure the simultaneous precipitation of both metal hydroxides.[5]

-

Aging: Continue stirring the resulting slurry for a period of 1 to 2 hours to allow for the complete precipitation and aging of the hydroxide precursors.

-

Washing and Filtration: Filter the precipitate and wash it several times with deionized water to remove any residual ions. Washing is typically continued until the filtrate reaches a neutral pH.[5]

-

Drying: Dry the washed precipitate in an oven at approximately 80-100 °C overnight.

-

Calcination: Calcine the dried powder in a furnace at temperatures ranging from 800 °C to 1200 °C for 2 to 5 hours to induce the formation of the crystalline CoAl₂O₄ spinel phase.[6]

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles.[2] This technique involves the formation of a colloidal suspension (sol) that is subsequently converted into a gel-like network containing the metal precursors.

Experimental Protocol: Sol-Gel Synthesis

-

Precursor Solution: Dissolve cobalt (II) nitrate hexahydrate and aluminum nitrate nonahydrate in a suitable solvent, such as deionized water or ethanol.[2]

-

Chelating Agent Addition: Introduce a chelating agent, commonly citric acid, to the solution. The molar ratio of metal ions to citric acid is typically maintained at 1:2.[2] The chelating agent forms stable complexes with the metal ions, preventing their premature precipitation.

-

Gel Formation: Heat the solution to approximately 80 °C with continuous stirring. This process removes the solvent and promotes polymerization, leading to the formation of a viscous gel.[2]

-

Drying: Dry the gel in an oven at around 110 °C to remove the remaining solvent.[2]

-

Calcination: Calcine the dried gel at temperatures between 600 °C and 900 °C for several hours.[2][7] During calcination, the organic components are burned off, and the metal oxides react to form the CoAl₂O₄ spinel structure.

A non-aqueous sol-gel route, utilizing metal alkoxides in an organic solvent like benzyl (B1604629) alcohol, can also be employed to achieve even smaller nanoparticles, in the range of 2.5 to 6.2 nm.[8][9][10]

Hydrothermal Method

Hydrothermal synthesis is a versatile method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials directly from solution.[11] This technique can produce highly crystalline nanoparticles with well-defined morphologies.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution: Prepare an aqueous solution containing cobalt chloride hexahydrate (CoCl₂·6H₂O) and aluminum chloride hexahydrate (AlCl₃·6H₂O).[11]

-

pH Adjustment: Add a mineralizer solution, such as a mixture of NaOH and sodium carbonate (Na₂CO₃), to the precursor solution to adjust the pH and facilitate the hydrothermal reaction.[11]

-

Hydrothermal Treatment: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to temperatures ranging from 180 °C to 245 °C for a duration of 12 to 24 hours.[11][12]

-

Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate and wash it thoroughly with deionized water.[11]

-

Drying: Dry the final product in an oven at approximately 80 °C.[11]

Characterization of Cobalt Aluminum Oxide Nanoparticles

A suite of analytical techniques is employed to thoroughly characterize the structural, morphological, optical, and magnetic properties of the synthesized CoAl₂O₄ nanoparticles.

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique used to identify the crystalline phase and determine the structural parameters of the nanoparticles. The diffraction pattern of CoAl₂O₄ typically shows peaks corresponding to the cubic spinel structure (JCPDS Card No. 10-458).[7] Analysis of the XRD data can provide information on:

-

Crystallite Size: The average crystallite size can be estimated using the Scherrer equation, which relates the broadening of the diffraction peaks to the size of the crystalline domains.[13]

-

Lattice Parameter: The precise position of the diffraction peaks can be used to calculate the lattice constant of the cubic unit cell.

-

Phase Purity: The absence of peaks from other phases confirms the purity of the synthesized CoAl₂O₄.

Morphological Analysis: Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and size of the nanoparticles.

-

SEM provides information on the surface morphology, particle shape, and degree of agglomeration of the nanoparticle powders.[14]

-

TEM offers higher resolution imaging, allowing for the determination of individual particle size, size distribution, and shape.[15] High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes, providing further evidence of the crystalline nature of the nanoparticles.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the formation of the spinel structure. The FTIR spectrum of CoAl₂O₄ is characterized by two main absorption bands in the fingerprint region (below 1000 cm⁻¹). These bands are attributed to the stretching vibrations of the metal-oxygen bonds in the tetrahedral and octahedral sites of the spinel lattice.[16][17] Typically, the band around 668 cm⁻¹ is assigned to the Al-O vibrations in the octahedral sites, while the band around 566 cm⁻¹ corresponds to the Co-O vibrations in the tetrahedral sites.[16]

Optical Properties: UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is employed to investigate the optical properties of the CoAl₂O₄ nanoparticles, particularly their electronic transitions. The absorption spectra of CoAl₂O₄ typically exhibit characteristic absorption bands in the visible region, which are responsible for its blue color. These absorptions are attributed to the d-d electronic transitions of the Co²⁺ ions in the tetrahedral coordination environment of the spinel structure.[18] The optical band gap of the nanoparticles can be determined from the UV-Vis absorption data using a Tauc plot.[19]

Magnetic Properties

The magnetic properties of CoAl₂O₄ nanoparticles are influenced by factors such as particle size and cation distribution. At the nanoscale, they can exhibit superparamagnetic or weak ferromagnetic behavior at room temperature. Vibrating Sample Magnetometry (VSM) is commonly used to measure magnetic properties such as:

-

Saturation Magnetization (Ms): The maximum magnetic moment that can be induced in the material.

-

Coercivity (Hc): The magnetic field required to demagnetize the material.

-

Remanent Magnetization (Mr): The magnetization remaining after the external magnetic field is removed.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data on the synthesis and characterization of CoAl₂O₄ nanoparticles from various studies.

Table 1: Synthesis Parameters and Resulting Particle/Crystallite Sizes

| Synthesis Method | Precursors | Calcination Temp. (°C) | Particle Size (nm) | Crystallite Size (nm) | Reference |

| Sol-Gel | Co(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, Citric Acid | 600 | 18.76 - 24.95 | 18.5 | [7][13] |

| Sol-Gel | Co(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, Citric Acid | 900 | 18.76 - 24.95 | 24.6 | [7][13] |

| Non-aqueous Sol-Gel | Cobalt Acetate, Aluminium Isopropoxide | 200 (synthesis temp.) | 3.6 | - | [8][9][10] |

| Non-aqueous Sol-Gel | Cobalt Acetate, Aluminium Isopropoxide | 300 (synthesis temp.) | 6.2 | - | [8][9][10] |

| Hydrothermal | CoCl₂·6H₂O, AlCl₃·6H₂O | 245 (synthesis temp.) | 100 - 150 | - | [11] |

| Hydrothermal | - | 245 (synthesis temp.) | 65 - 75 | - | [20] |

| Co-precipitation | Co(NO₃)₂, Al(NO₃)₃ | 900 | - | 21 | [6] |

Table 2: Structural, Optical, and Magnetic Properties

| Synthesis Method | Calcination Temp. (°C) | Lattice Parameter (Å) | Band Gap (eV) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |

| Sol-Gel | 800 | - | 1.82 - 1.84 | - | - | [21] |

| Sol-Gel | 900 | 8.105 | - | - | - | [7] |

| Combustion | - | - | - | 23.96 | - | [17] |

| Co-precipitation | - | - | - | 62.6 - 74.3 | 302 - 1195 | [22] |

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and a proposed catalytic mechanism.

Experimental Workflows

Caption: General workflow for the synthesis and characterization of CoAl₂O₄ nanoparticles.

Catalytic Mechanism: Mars-van Krevelen Mechanism for CO Oxidation

Cobalt-based oxides are known to be effective catalysts for CO oxidation. The catalytic activity of CoAl₂O₄ can be described by the Mars-van Krevelen mechanism, which involves the participation of lattice oxygen from the catalyst.[23]

Caption: Proposed Mars-van Krevelen mechanism for CO oxidation over a CoAl₂O₄ catalyst.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of cobalt aluminum oxide nanoparticles. The co-precipitation, sol-gel, and hydrothermal methods are robust and versatile techniques for producing CoAl₂O₄ nanoparticles with tailored properties. The choice of synthesis route significantly influences the resulting particle size, morphology, and, consequently, the material's functional characteristics. A thorough characterization using a combination of analytical techniques is essential to understand the structure-property relationships of these nanomaterials. The presented data and workflows offer a valuable resource for researchers and professionals engaged in the development and application of cobalt aluminum oxide nanoparticles in catalysis, advanced materials, and other emerging fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of cobalt aluminate nanopigments by a non-aqueous sol-gel route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray peak profile analysis of CoAl2O4 nanoparticles by Williamson-Hall and size-strain plot methods [moem.pensoft.net]

- 8. Synthesis of cobalt aluminate nanopigments by a non-aqueous sol–gel route - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthesis of cobalt aluminate nanopigments by a non-aqueous sol-gel route. | Semantic Scholar [semanticscholar.org]

- 11. Hydrothermal Synthesis of CoAl2O4 Blue Nano Structure Pigment [jcst.icrc.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. public.pensoft.net [public.pensoft.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Advances in CO catalytic oxidation on typical metal oxide catalysts: performance, mechanism, and optimization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Crystal Structure of Cobalt Aluminum Oxide (CoAl₂O₄) Spinel

Affiliation: Google Research

Abstract

Cobalt aluminum oxide (CoAl₂O₄) is a ternary oxide that crystallizes in the spinel structure and is of significant interest due to its vibrant blue color, high thermal and chemical stability, and applications in pigments, catalysis, and magnetic materials.[1][2] This technical guide provides a comprehensive overview of the crystal structure of CoAl₂O₄, intended for researchers, scientists, and professionals in materials science and drug development. It details the fundamental crystallographic parameters, cation distribution, and the influence of synthesis conditions on its final structure. Furthermore, this document outlines the key experimental protocols for the synthesis and characterization of CoAl₂O₄, with a focus on X-ray diffraction, Rietveld refinement, and X-ray photoelectron spectroscopy. All quantitative data are summarized in tabular format for clarity and comparative analysis.

Fundamental Crystal Structure

The general formula for spinel-type oxides is AB₂O₄, where 'A' and 'B' represent cations occupying tetrahedral and octahedral sites within a cubic close-packed lattice of oxygen anions.[2][3] Cobalt aluminum oxide adopts this structure, which belongs to the cubic crystal system with the Fd-3m space group.[3][4]

In its ideal, or "normal," spinel configuration, the divalent cobalt ions (Co²⁺) occupy the tetrahedral interstices (A-sites), while the trivalent aluminum ions (Al³⁺) occupy the octahedral interstices (B-sites).[5][6] However, a degree of cationic disorder is common in CoAl₂O₄, leading to a "partially inverse" spinel structure. This disorder is quantified by the inversion parameter, 'x', which represents the fraction of Al³⁺ ions on tetrahedral sites. The structural formula for a partially inverted spinel is (Co₁₋ₓAlₓ)[CoₓAl₂₋ₓ]O₄, where the species in parentheses occupy tetrahedral sites and those in square brackets occupy octahedral sites.[2] The degree of inversion is highly sensitive to preparation methods and processing conditions such as temperature and pressure.[1][2][5]

Crystallographic and Structural Data

The precise structural parameters of CoAl₂O₄ can vary based on the degree of cation inversion and the synthesis method employed. The following tables summarize key quantitative data reported in the literature.

Table 1: Crystallographic Parameters of Cobalt Aluminum Oxide Spinel

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Crystal System | Cubic | [3][7] |

| Space Group | Fd-3m (No. 227) | [3][4][6] |

| Formula Units (Z) | 8 | [8] |

| Lattice Parameter (a) | 8.104 Å (JCPDS 44-0160). Values can range from 8.07 to 8.29 Å depending on synthesis and cation distribution. | [6][9][10] |

| Oxygen Positional Parameter (u) | ~0.25 (ideal value); refined values are typically slightly higher. | [8] |

| Inversion Parameter (x) | Varies from near 0 (normal spinel) to ~0.24. It is observed to decrease with increasing annealing temperature. |[2][11] |

Table 2: Ionic Radii and Typical Interatomic Distances in CoAl₂O₄

| Cation | Coordination Site | Ionic Radius (Å) | Bond | Typical Length (Å) | Reference(s) |

|---|---|---|---|---|---|

| Co²⁺ | Tetrahedral (Td) | 0.58 | Co(Td)-O | ~1.92 | [12][13] |

| Al³⁺ | Octahedral (Oh) | 0.535 | Al(Oh)-O | ~1.91 | [13][14] |

| Al³⁺ | Tetrahedral (Td) | 0.39 | Al(Td)-O | - | [12] |

| Co²⁺ | Octahedral (Oh) | - | Co(Oh)-O | - |[2] |

Factors Influencing Cation Distribution and Structure

The arrangement of Co²⁺ and Al³⁺ cations within the spinel lattice is not fixed and is a critical determinant of the material's properties. Synthesis and processing conditions directly influence the final cation distribution, and consequently, the structural parameters.

Caption: Logical relationship between synthesis factors and crystal properties.

Higher annealing temperatures generally promote the migration of cations towards their thermodynamically stable sites, which for CoAl₂O₄ favors the normal spinel configuration with a lower inversion parameter.[1][2] Similarly, the application of pressure can influence site preference.[5][15] Wet-chemical synthesis routes like the sol-gel method often yield nanocrystalline powders with a higher degree of inversion compared to high-temperature solid-state reactions.[2]

Experimental Protocols for Structural Determination

A multi-technique approach is essential for the accurate determination of the CoAl₂O₄ crystal structure. The general workflow involves synthesis, primary structural characterization, and detailed refinement.

Caption: Experimental workflow for determining the CoAl₂O₄ crystal structure.

Synthesis Methodologies

Protocol 4.1.1: Sol-Gel Synthesis This method is widely used for producing homogenous, nanocrystalline CoAl₂O₄ powders at relatively low temperatures.[16]

-

Precursor Solution: Stoichiometric amounts of cobalt nitrate (B79036) (Co(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) are dissolved in deionized water.[2]

-

Chelation: A chelating agent, such as citric acid, is added to the solution (a typical molar ratio of total metal ions to citric acid is 1:2). The solution is stirred to ensure complex formation.[2]

-

Gelation: The solution is heated in a water bath at approximately 80 °C until a viscous gel forms.[2]

-

Drying & Calcination: The gel is dried in an oven (e.g., at 110 °C) to remove residual water, forming a precursor powder. This powder is then calcined in a furnace in air at a selected temperature (e.g., 500–1000 °C) for several hours (e.g., 5 hours) to induce crystallization of the spinel phase.[2][16]

Protocol 4.1.2: Solid-State Reaction This is a conventional method involving the direct reaction of solid precursors at high temperatures.[8]

-

Precursor Mixing: Stoichiometric amounts of cobalt(II) oxide (CoO) or cobalt(II,III) oxide (Co₃O₄) and aluminum oxide (Al₂O₃) powders are weighed.[8][13]

-

Grinding: The precursor powders are intimately mixed and ground together in an agate mortar and pestle for an extended period (e.g., >15 minutes) to maximize homogeneity and reactivity.[8]

-

Calcination: The ground mixture is transferred to a ceramic crucible and heated in a high-temperature furnace. A typical heating profile involves ramping to 1000 °C at 10 °C/min and holding for 8 hours or more to ensure complete reaction and crystallization.[8]

Characterization and Refinement Protocols

Protocol 4.2.1: X-ray Diffraction (XRD) and Rietveld Refinement XRD is the primary technique for identifying the crystalline phase and determining its structural parameters.

-

Data Collection: The synthesized CoAl₂O₄ powder is mounted on a sample holder. A powder XRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å), over a 2θ range of 10-80°.[8][16]

-

Phase Identification: The resulting diffraction peaks are compared to standard patterns from the JCPDS-ICDD database (e.g., PDF No. 44-0160 or 10-0458) to confirm the formation of the cubic spinel phase.[6][16]

-

Rietveld Refinement: For detailed structural analysis, the collected XRD pattern is analyzed using the Rietveld method.[17] This involves fitting a calculated diffraction profile to the experimental data by refining various parameters, including:

-

Lattice parameter (a)

-

Atomic coordinates (specifically the oxygen parameter, u)

-

Site occupancy factors for Co and Al on both tetrahedral and octahedral sites (to determine the inversion parameter 'x')

-

Peak profile parameters and background

-

Protocol 4.2.2: X-ray Photoelectron Spectroscopy (XPS) XPS is used to probe the local coordination environment and oxidation states of the cations, providing complementary information on the cation distribution.[2]

-

Sample Preparation: A small amount of the powder is mounted on a sample holder using carbon tape.

-

Data Acquisition: The sample is placed in an ultra-high vacuum chamber. The core-level spectra for Co 2p and Al 2p are acquired.

-

Analysis: The binding energies of the Al 2p and Co 2p peaks are analyzed. Shifts in binding energy can be correlated with the coordination environment (tetrahedral vs. octahedral). For instance, Al³⁺ in octahedral sites has been reported at a slightly higher binding energy (e.g., ~74.1 eV) than in tetrahedral sites (~73.3 eV).[18] By de-convoluting these peaks, the relative proportions of cations in each site can be estimated, providing a value for the inversion parameter.

Conclusion

The crystal structure of cobalt aluminum oxide is a cubic spinel (space group Fd-3m) that is best described as a partially inverse spinel, (Co₁₋ₓAlₓ)[CoₓAl₂₋ₓ]O₄. While the ideal normal configuration (x=0) is often approached, the degree of inversion is a critical parameter that is highly dependent on the synthesis route and subsequent thermal treatment. A thorough structural characterization requires a combination of diffraction techniques, such as XRD with Rietveld refinement, to determine lattice parameters and site occupancies, and spectroscopic methods like XPS to corroborate the cation distribution. The detailed protocols and data presented in this guide serve as a foundational resource for the precise synthesis and structural analysis of CoAl₂O₄ for advanced material applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.cat [2024.sci-hub.cat]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cation distributions on CoAl2O4 and Co2AlO4 spinels: pressure and...: Ingenta Connect [ingentaconnect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spinel group - Wikipedia [en.wikipedia.org]

- 8. ionicviper.org [ionicviper.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. bu.edu.eg [bu.edu.eg]

- 15. tandfonline.com [tandfonline.com]

- 16. public.pensoft.net [public.pensoft.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Cobalt Aluminate (CoAl₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cobalt aluminate (CoAl₂O₄), a mixed-metal oxide renowned for its intense blue hue (Thénard's Blue), possesses a unique combination of physical and chemical properties that make it a subject of significant interest in materials science, catalysis, and ceramics. This technical guide provides an in-depth overview of the core physical and chemical characteristics of CoAl₂O₄, details common experimental protocols for its synthesis and characterization, and presents key data in a structured format for ease of reference.

Physical Properties

Cobalt aluminate's physical characteristics are largely dictated by its robust crystal structure and the electronic configuration of its constituent ions.

Crystal Structure

CoAl₂O₄ crystallizes in a normal spinel structure, which is a cubic crystal system belonging to the Fd-3m space group.[1][2][3] In this arrangement, the oxygen anions form a nearly face-centered cubic lattice.[4] The divalent cobalt ions (Co²⁺) typically occupy the tetrahedral sites (A-sites), while the trivalent aluminum ions (Al³⁺) occupy the octahedral sites (B-sites).[4][5][6]

However, the precise cation distribution can vary. A phenomenon known as "inversion" can occur, where some Al³⁺ ions move to tetrahedral sites and are replaced by Co²⁺ ions in octahedral sites.[4] The degree of this inversion, influenced by synthesis conditions like temperature, can alter the material's properties, including its color and magnetic behavior.[4][7] At room temperature, CoAl₂O₄ is considered an almost normal spinel.[4]

Optical Properties

The most prominent property of CoAl₂O₄ is its brilliant and stable blue color.[8] This coloration is a direct result of d-d electronic transitions of the Co²⁺ ions situated in the tetrahedral crystal field.[5][9] The material strongly absorbs visible light in the 500–700 nm range, which corresponds to the blue region of the spectrum.[3][9] The UV-visible absorption spectrum typically shows a characteristic triple absorption peak around 545, 585, and 625 nm.[8] The optical band gap for CoAl₂O₄ has been reported to be approximately 3.00 to 3.10 eV, and it can behave as a p-type semiconductor.[1][5]

Magnetic Properties

While bulk cobalt is a ferromagnetic material, cobalt aluminate (CoAl₂O₄) exhibits different magnetic behavior. It is generally considered paramagnetic at room temperature. However, nanoparticles of CoAl₂O₄ can display superparamagnetic behavior.[10] Some studies indicate an antiferromagnetic ordering at very low temperatures, with a Néel temperature of about 5 K.[11][12] These magnetic properties are intrinsically linked to the distribution and interaction of cobalt ions within the spinel lattice.[4]

Thermal Properties

CoAl₂O₄ is known for its exceptional thermal stability, making it suitable for high-temperature applications such as ceramic glazes and pigments.[5][8][13] It has a high melting point of approximately 1350°C.[14] This stability is a hallmark of the rigid spinel crystal structure.[15]

Summary of Physical Properties

| Property | Value / Description | Citations |

| Crystal System | Cubic | [1] |

| Space Group | Fd-3m (No. 227) | [1][2][6] |

| Structure Type | Normal Spinel (AB₂O₄) | [4][6] |

| Lattice Parameter (a) | ~8.08 - 8.106 Å | [1][4][6] |

| Appearance | Intense blue powder | [14] |

| Molecular Weight | 176.88 g/mol | [14] |

| Density | ~3.97 - 4.45 g/cm³ | [1][14] |

| Melting Point | ~1350 °C | [14] |

| Optical Band Gap | 3.00 - 3.10 eV | [1][5] |

| Magnetic Ordering | Paramagnetic / Superparamagnetic (nanoparticles) | [1][10] |

Chemical Properties

The chemical behavior of CoAl₂O₄ is characterized by its inertness and stability, which are advantageous for its primary applications.

Chemical Stability and Reactivity

Cobalt aluminate is a chemically stable compound, showing high resistance to chemical attack, acids, weather, and light.[14][15] It is insoluble in water and stable under normal conditions.[13][14] This chemical inertness contributes to its durability as a pigment in paints, plastics, and ceramics.[8] While generally unreactive, its constituent oxides can be formed from various precursors, and the spinel itself can act as a stable catalyst or catalyst support in high-temperature chemical reactions, such as methane (B114726) reforming.[13][16]

Cation Distribution and Stoichiometry

The ideal stoichiometry is represented by the formula CoAl₂O₄. The distribution of Co²⁺ and Al³⁺ cations within the tetrahedral and octahedral sites defines its structure as a "normal" spinel.[4] Deviations from this ideal distribution lead to a "mixed" or "inverse" spinel, which can result in color changes from blue to green or even black.[7] The formation of phases like Co₃O₄ can also occur depending on synthesis conditions, which can make the resulting pigment appear darker.[9]

Summary of Chemical Properties

| Property | Description | Citations |

| Chemical Formula | CoAl₂O₄ | [17] |

| Oxidation States | Co²⁺, Al³⁺, O²⁻ | [1][14] |

| Solubility | Insoluble in water | [13][14] |

| Chemical Stability | High resistance to acids, light, and weathering | [14][15] |

| Catalytic Activity | Used as a catalyst in high-temperature reactions | [13] |

Experimental Protocols

The properties of CoAl₂O₄ are highly dependent on its synthesis route. Various methods are employed to control particle size, purity, and cation distribution.

Synthesis Methods

3.1.1 Solid-State Reaction This is a conventional method for producing CoAl₂O₄.[8]

-

Precursors: Cobalt(II) oxide (CoO) or cobalt chloride hexahydrate (CoCl₂·6H₂O) and aluminum oxide (Al₂O₃) or gibbsite (Al(OH)₃) are used as starting materials.[14][18][19]

-

Mixing: The precursors are mechanically mixed in stoichiometric ratios (1:1 for CoO:Al₂O₃).

-

Calcination: The mixture is heated in a furnace at high temperatures, typically ranging from 800°C to 1400°C, for an extended period.[5][14] Lower temperatures (as low as 550°C) can be used with highly reactive, fine-particle precursors.[19][20]

-

Grinding: The resulting product is ground to achieve a fine powder.[8]

3.1.2 Sol-Gel Method The sol-gel process allows for the synthesis of nanoparticles at lower temperatures and with greater homogeneity.[6][21][22]

-

Precursors: Metal salts like cobalt nitrate (B79036) (Co(NO₃)₂) and aluminum nitrate (Al(NO₃)₃·9H₂O) are dissolved in a solvent (e.g., water, ethanol).[22][23] A chelating agent, such as citric acid, is often added.[22][24]

-

Sol Formation: The precursors are mixed to form a homogeneous solution (sol).

-

Gelation: The sol is heated gently (e.g., on a hot plate) to evaporate the solvent, leading to the formation of a viscous gel.[8]

-

Drying: The gel is dried in an oven to remove residual solvent.[22]

-

Calcination: The dried gel is calcined at temperatures typically between 700°C and 1000°C to burn off organic residues and crystallize the CoAl₂O₄ spinel phase.[6][22][25]

3.1.3 Co-precipitation Method This method involves the simultaneous precipitation of cobalt and aluminum hydroxides from a salt solution.[26]

-

Precursors: An aqueous solution containing stoichiometric amounts of soluble cobalt and aluminum salts (e.g., nitrates or chlorides) is prepared.

-

Precipitation: A precipitating agent, such as an alkaline solution (e.g., NaOH or NH₄OH), is added to the salt solution to co-precipitate the metal hydroxides.[26]

-

Washing and Drying: The resulting precipitate is filtered, washed thoroughly to remove impurities, and dried.

-

Calcination: The dried hydroxide (B78521) precursor is calcined at temperatures above 400°C to form the CoAl₂O₄ spinel.[6]

Characterization Techniques

-

X-ray Diffraction (XRD): Used to confirm the crystalline phase and spinel structure of the synthesized powder.[2][27] It also provides information on crystallite size and lattice parameters.[8][28]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): These techniques are used to observe the morphology, particle size, and degree of agglomeration of the CoAl₂O₄ powders.[27][28][29][30]

-

UV-Visible Spectroscopy (UV-Vis): Employed to study the optical properties and confirm the blue coloration arising from the tetrahedral coordination of Co²⁺ ions.[5][27][31]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational bands of the metal-oxygen bonds within the spinel lattice, confirming its formation.[5][24][27]

Visualizations

Conceptual Diagrams

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sic.cas.cn [sic.cas.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Magnetic Properties of CoAl2O4 Coated Co Solid Solution Nanocapsules | Scientific.Net [scientific.net]

- 12. [PDF] Synthesis of cobalt aluminate nanopigments by a non-aqueous sol-gel route. | Semantic Scholar [semanticscholar.org]

- 13. nanorh.com [nanorh.com]

- 14. Cobalt(II) aluminate Blue - substitution of Cobalt Oxide [ceramic-glazes.com]

- 15. Two in One: Recycled Cobalt Aluminate as a Pigment and Synergistic Flame-Retardant Agent for Polylactide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. public.pensoft.net [public.pensoft.net]

- 23. Effect of solvent, in the sol–gel synthesis of CoAl2O4, on the structure and catalytic properties in 1,4-butanediol dehydrocyclization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 24. 2024.sci-hub.cat [2024.sci-hub.cat]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. X-ray peak profile analysis of CoAl2O4 nanoparticles by Williamson-Hall and size-strain plot methods [moem.pensoft.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Unveiling the Magnetic Secrets of Nanoscale Cobalt Aluminum Oxide: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide explores the synthesis, characterization, and intriguing magnetic properties of cobalt aluminum oxide (CoAl₂O₄) nanoparticles. Delving into the relationship between particle size and magnetic behavior, this document provides detailed experimental protocols and quantitative data to support advanced research and development.

Cobalt aluminum oxide, a spinel-structured ceramic renowned for its vibrant blue hue as "Thenard's blue" in its bulk form, exhibits fascinating and tunable magnetic properties when synthesized at the nanoscale. These size-dependent characteristics, ranging from weak ferromagnetism to superparamagnetism, position CoAl₂O₄ nanoparticles as promising candidates for applications in high-density data storage, catalysis, and innovative biomedical technologies.

Synthesis Methodologies: Crafting Nanoscale Cobalt Aluminum Oxide

The magnetic behavior of CoAl₂O₄ nanoparticles is intrinsically linked to their size, shape, and crystallinity, which are dictated by the synthesis method. The most prevalent and effective techniques for producing these nanoparticles are the sol-gel and hydrothermal methods.

The Sol-Gel Route: Precision and Purity

The sol-gel method offers excellent control over particle size and composition, yielding highly pure and homogeneous nanoparticles.

Experimental Protocol: Sol-Gel Synthesis [1][2]

-

Precursor Solution Preparation: Begin by dissolving stoichiometric amounts of cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water.

-

Chelation: Introduce a chelating agent, such as citric acid, to the solution. A molar ratio of 1:2 for metal ions to citric acid is commonly employed to ensure the formation of stable metal complexes.

-

Gel Formation: Gently heat the solution to approximately 80°C while stirring continuously. This process facilitates the formation of a viscous gel as the solvent evaporates and the precursors polymerize.

-

Drying: Transfer the gel to an oven and dry at 110°C to remove residual water.

-

Calcination: The final step involves calcining the dried powder in a furnace at temperatures between 600°C and 900°C for at least 5 hours. This high-temperature treatment removes organic residues and promotes the crystallization of the CoAl₂O₄ spinel phase.

The Hydrothermal Method: Crystalline Particles Under Pressure

Hydrothermal synthesis utilizes high temperatures and pressures to induce the crystallization of nanoparticles from aqueous solutions, often resulting in well-defined crystal structures.

Experimental Protocol: Hydrothermal Synthesis [3]

-

Precursor Solution Preparation: Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) and aluminum chloride hexahydrate (AlCl₃·6H₂O) in distilled water in the desired molar ratio.

-

pH Adjustment: Carefully add a mineralizer, such as a solution of sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃), to the precursor solution to raise the pH and initiate precipitation.

-

Autoclave Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the vessel and heat it to a temperature of around 245°C for a period of 24 hours.

-

Product Recovery: After the autoclave has cooled to room temperature, the nanoparticle precipitate is collected, thoroughly washed with distilled water to remove any byproducts, and subsequently dried in an oven at 80°C.

Deciphering the Magnetic Landscape: Properties and Characterization

The magnetic properties of CoAl₂O₄ nanoparticles undergo a significant transformation as their size is reduced. This size-dependent magnetism is a key area of investigation for tailoring these materials for specific applications.

Quantitative Magnetic Data

The magnetic characteristics of CoAl₂O₄ nanoparticles, including saturation magnetization (Ms), coercivity (Hc), and remnant magnetization (Mr), are summarized in the table below. The data highlights the influence of the synthesis method and particle size on these properties.

| Synthesis Method | Particle/Crystallite Size (nm) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Remnant Magnetization (Mr) (emu/g) | Magnetic Behavior | Reference(s) |

| Sol-Gel | ~30 | 0.07 | Not Reported | Not Reported | Weakly Ferromagnetic | [4] |

| Reverse Micelle | 42 - 57 | Not Applicable | ~0 | ~0 | Superparamagnetic | [5] |

| Sol-Gel & Solid-Phase | 54 - 60 | Hysteresis Observed | Not Reported | Not Reported | Ferromagnetic | [1] |

| Co-precipitation (CoFe₂O₄) | 27 | 29.5 | Not Reported | Not Reported | Ferromagnetic | [6] |

It is important to note that quantitative magnetic data for pure CoAl₂O₄ nanoparticles is still emerging, and some insights are drawn from related spinel ferrite (B1171679) systems.

The Onset of Superparamagnetism

A hallmark of magnetic nanoparticles is the transition to superparamagnetism at a critical small size. Below this threshold, the thermal energy of the system is sufficient to overcome the magnetic anisotropy of a single nanoparticle, causing its magnetic moment to fluctuate randomly. In the absence of an external magnetic field, these nanoparticles exhibit zero net magnetization. However, when a magnetic field is applied, they become strongly magnetized. This "on-off" magnetic behavior is highly advantageous for applications in targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI). For CoAl₂O₄, superparamagnetic behavior has been observed in nanoparticles with diameters in the range of 42-57 nm[5].

The definitive confirmation of superparamagnetism is achieved through Zero-Field-Cooled (ZFC) and Field-Cooled (FC) magnetization measurements. The ZFC curve typically shows a peak at the "blocking temperature," above which the nanoparticles behave superparamagnetically.

Unveiling Magnetic Secrets: Experimental Characterization

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry is the cornerstone technique for characterizing the bulk magnetic properties of nanopowders.

Experimental Protocol: VSM Measurement

-

Sample Preparation: A precise mass of the CoAl₂O₄ nanopowder is carefully packed into a non-magnetic sample holder. Ensuring a consistent packing density is crucial for obtaining reproducible and accurate magnetization values per unit mass.

-

Measurement Procedure: The sample is mounted in the VSM and subjected to a controlled, sweeping external magnetic field. The sample is vibrated at a known frequency, and the resulting change in magnetic flux is detected by a set of pickup coils. This induced signal is directly proportional to the magnetic moment of the sample.

-

Data Analysis: The measurement yields a hysteresis loop, a plot of magnetization (M) versus the applied magnetic field (H). From this loop, critical magnetic parameters are determined:

-

Saturation Magnetization (Ms): The maximum magnetic moment achieved at high applied magnetic fields.

-

Remnant Magnetization (Mr): The magnetization retained by the material after the external magnetic field is removed.

-

Coercivity (Hc): The strength of the reverse magnetic field required to demagnetize the material completely.

-

Visualizing the Nanoscale World

Experimental Workflow

The journey from precursor chemicals to understanding the magnetic properties of CoAl₂O₄ nanoparticles can be visualized in the following workflow diagram.

Caption: Workflow for CoAl₂O₄ nanoparticle synthesis and characterization.

The Influence of Size on Magnetism

The following diagram illustrates the fundamental relationship between the size of CoAl₂O₄ nanoparticles and their resulting magnetic behavior.

Caption: Particle size influence on CoAl₂O₄ nanoparticle magnetism.

References

- 1. Synthesis, optical and magnetic properties of spinel-structured CoAl2O4 nanomaterials | Journal of Military Science and Technology [online.jmst.info]

- 2. public.pensoft.net [public.pensoft.net]

- 3. Hydrothermal Synthesis of CoAl2O4 Blue Nano Structure Pigment [jcst.icrc.ac.ir]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. Magnetic Nanoparticles: Synthesis, Characterization and Magnetic Properties of Cobalt Aluminum Ferrite - PubMed [pubmed.ncbi.nlm.nih.gov]

Optical Properties of Cobalt Aluminum Oxide Thin Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of cobalt aluminum oxide (CoAl₂O₄) thin films, detailing experimental methodologies for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and scientists working in materials science, optics, and related fields.

Introduction

Cobalt aluminum oxide (CoAl₂O₄), a spinel-structured ceramic, is renowned for its striking blue coloration, which has led to its extensive use as a pigment.[1][2] In the realm of thin films, CoAl₂O₄ is gaining attention for its potential applications in optical filters, decorative coatings, and as a p-type semiconductor.[3] The optical properties of these films are intrinsically linked to their synthesis method, stoichiometry, and crystalline structure, making a thorough understanding of these relationships crucial for tailoring their performance in various applications. The characteristic blue hue of cobalt aluminate arises from the d-d electronic transitions of Co²⁺ ions situated in the tetrahedral sites of the spinel lattice.[2]

Synthesis of Cobalt Aluminum Oxide Thin Films

Several techniques can be employed for the deposition of cobalt aluminum oxide thin films, each influencing the resulting film's quality and optical characteristics. The most common methods include sol-gel, spray pyrolysis, and pulsed laser deposition.

Experimental Protocols

Below are detailed methodologies for key deposition techniques.

2.1.1. Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of high-purity, homogeneous thin films at relatively low temperatures.[4]

-

Precursor Solution Preparation:

-

Cobalt (II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O) and aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) are used as precursors for cobalt and aluminum, respectively.

-

The precursors are dissolved in a 2-methoxyethanol (B45455) solvent in a stoichiometric ratio (Co:Al = 1:2).

-

Citric acid is added as a chelating agent to ensure the stability of the sol.

-

The solution is stirred vigorously at 60°C for 2 hours to form a homogeneous sol.

-

The sol is then aged for 24 hours at room temperature.

-

-

Thin Film Deposition (Spin Coating):

-

A few drops of the aged sol are dispensed onto a cleaned substrate (e.g., quartz or silicon wafer).

-

The substrate is spun at a speed of 3000 rpm for 30 seconds to produce a uniform film.

-

The coated substrate is then dried on a hot plate at 150°C for 10 minutes to evaporate the solvent.

-

This coating and drying process is repeated multiple times to achieve the desired film thickness.

-

-

Annealing:

-

The as-deposited films are subsequently annealed in a furnace at temperatures ranging from 500°C to 900°C for 1-2 hours in an air atmosphere to induce crystallization and formation of the CoAl₂O₄ spinel phase.[5]

-

2.1.2. Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable deposition technique suitable for large-area coatings.

-

Precursor Solution Preparation:

-

An aqueous solution is prepared by dissolving cobalt chloride (CoCl₂) and aluminum chloride (AlCl₃) in deionized water in the desired molar ratio.

-

A small amount of a complexing agent, such as acetylacetone, can be added to improve the solution stability.

-

-

Deposition Process:

-

The precursor solution is atomized into fine droplets using a pneumatic or ultrasonic nozzle.

-

The aerosol is then sprayed onto a preheated substrate (typically between 300°C and 500°C).

-

Upon contact with the hot substrate, the droplets undergo pyrolysis, leading to the formation of the cobalt aluminum oxide film.[6]

-

-

Post-Deposition Treatment:

-

The films may be subjected to a post-annealing step to enhance their crystallinity and optical properties.

-

2.1.3. Pulsed Laser Deposition (PLD)

PLD is a physical vapor deposition technique capable of producing high-quality, stoichiometric thin films.[7][8][9][10][11]

-

Target Preparation:

-

A dense, polycrystalline CoAl₂O₄ target is synthesized via solid-state reaction of cobalt oxide and aluminum oxide powders.

-

-

Deposition Chamber Setup:

-

The CoAl₂O₄ target and a substrate are placed inside a high-vacuum chamber.

-

The substrate is heated to a temperature between 500°C and 800°C.

-

The chamber is filled with a controlled pressure of a background gas, typically oxygen, to facilitate the reactive deposition process.

-

-

Ablation and Deposition:

-

A high-power pulsed excimer laser (e.g., KrF, 248 nm) is focused onto the rotating target.

-

The laser pulses ablate material from the target, creating a plasma plume that expands towards the substrate.

-

The ablated species condense on the heated substrate, forming a thin film of CoAl₂O₄.

-

Optical Properties of CoAl₂O₄ Thin Films

The optical properties of cobalt aluminum oxide thin films are primarily characterized by their band gap, refractive index, extinction coefficient, and transmittance. These properties are highly dependent on the film's thickness, crystallinity, and surface morphology, which are in turn influenced by the deposition parameters and post-deposition treatments like annealing.

Quantitative Data Summary

The following tables summarize the key optical properties of cobalt aluminum oxide and related cobalt-based oxide thin films.

| Property | Value | Deposition Method | Annealing Temperature (°C) | Reference(s) |

| Band Gap (Eg) | ||||

| CoAl₂O₄ Nanoparticles | 2.3 eV | Sol-Gel | 600 | [12] |

| CoAl₂O₄ Nanocrystals | Varies with size | Sol-Gel | 500-1000 | [4] |

| Al-doped CoO Thin Film | 1.6 eV | Not specified | 300 | [3] |

| Co₃O₄ Thin Film | 1.48 - 1.50 eV (direct) | Spray Pyrolysis | 300-500 | [13] |

| Co₃O₄ Thin Film | 2.07 - 2.18 eV (direct) | Spray Pyrolysis | 300-500 | [13] |

Table 1: Band Gap of Cobalt Aluminum Oxide and Related Cobalt Oxide Materials.

| Material | Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Deposition Method | Reference(s) |

| Al-doped CoO Thin Film | ~600 | 1.22 - 1.23 | Low | Not specified | [3] |

| Co-doped ZnO Thin Film | 600 | 2.00 | Varies with wavelength | Electrospray | [14] |

| Co₃O₄ Thin Film | Visible Range | Varies with wavelength | Varies with wavelength | Sol-Gel | [15] |

Table 2: Refractive Index and Extinction Coefficient of Cobalt-based Oxide Thin Films.

| Material | Film Thickness | Transmittance | Wavelength Range | Annealing Temperature (°C) | Reference(s) |

| Co-doped ZnO Thin Film | ~200 nm | > 80% | Visible & NIR | Not specified | [14] |

| Al-doped CoO Thin Film | Not specified | > 80% at 720 nm | Visible | 300 | [3] |

| CoFeY Thin Film | 10 - 50 nm | Decreases with increasing thickness and annealing | Visible | 100 - 300 | [16] |

Table 3: Transmittance of Cobalt-based Thin Films.

Characterization of Optical Properties

The optical properties of thin films are typically investigated using techniques such as UV-Vis Spectroscopy and Spectroscopic Ellipsometry.

Experimental Protocols

4.1.1. UV-Vis Spectroscopy

This technique measures the absorbance and transmittance of a material as a function of wavelength.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

A baseline correction is performed using a blank substrate identical to the one used for film deposition.

-

The thin film sample is placed in the sample beam path.

-

The transmittance and absorbance spectra are recorded over a desired wavelength range (e.g., 200-1100 nm).

-

-

Data Analysis:

-

The optical band gap (Eg) can be determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) by the equation: (αhν)n = A(hν - Eg), where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct band gap).

-

4.1.2. Spectroscopic Ellipsometry

This is a non-destructive and highly sensitive optical technique for determining thin film properties such as thickness, refractive index (n), and extinction coefficient (k).[15][17][18][19][20]

-

Instrumentation: A variable angle spectroscopic ellipsometer.

-

Procedure:

-

A beam of polarized light is reflected off the surface of the thin film sample at a specific angle of incidence.

-

The change in polarization of the reflected light is measured by the detector.

-

Measurements are typically performed over a range of wavelengths and multiple angles of incidence to improve the accuracy of the results.

-

-

Data Analysis:

-

A model of the sample's layer structure (substrate/film/ambient) is constructed.

-

An appropriate optical dispersion model (e.g., Cauchy, Lorentz, or Tauc-Lorentz) is chosen to represent the optical constants of the film material.

-

The experimental ellipsometric data (Ψ and Δ) are fitted to the model by varying the model parameters (thickness, n, and k) until a good fit is achieved.

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.

Caption: Workflow for Sol-Gel Synthesis of CoAl₂O₄ Thin Films.

Caption: Workflow for Optical Characterization of Thin Films.

Conclusion

The optical properties of cobalt aluminum oxide thin films are of significant interest for a range of technological applications. This guide has provided a detailed overview of the synthesis and characterization of these films, presenting available quantitative data and outlining experimental protocols. While specific optical constants for CoAl₂O₄ thin films are not extensively reported, the data from related cobalt-based oxides offer valuable insights. Further research focusing on the systematic investigation of the influence of deposition parameters on the optical properties of CoAl₂O₄ thin films will be crucial for unlocking their full potential.

References

- 1. scielo.br [scielo.br]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. 2024.sci-hub.cat [2024.sci-hub.cat]

- 5. public.pensoft.net [public.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. intuitivetutorial.com [intuitivetutorial.com]

- 8. azom.com [azom.com]

- 9. Synthesis of Novel Thin-Film Materials by Pulsed Laser Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A practical guide to pulsed laser deposition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Fabrication of Thin Films by Pulsed Laser Deposition for Clean Energy Applications [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. mdpi.com [mdpi.com]

- 15. benthamopen.com [benthamopen.com]

- 16. The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectroscopic Ellipsometry Study of Co3O4 Thin Films Deposited on Several Metal Substrates [benthamopenarchives.com]

- 18. arxiv.org [arxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of Cobalt Aluminum Oxide Pigments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of cobalt aluminum oxide (CoAl₂O₄) pigments, widely known as cobalt blue. Renowned for their vibrant color, exceptional heat resistance, and chemical inertness, these pigments are crucial in various high-performance applications. This document delves into the synthesis, thermal behavior, and characterization of CoAl₂O₄, offering valuable data and detailed experimental protocols for professionals in research and development.

Introduction to Cobalt Aluminum Oxide Pigments

Cobalt aluminum oxide is an inorganic pigment with a spinel crystal structure, which is key to its remarkable stability.[1][2] The general formula for spinels is AB₂O₄, and in the case of cobalt aluminate, Co²⁺ ions occupy the tetrahedral sites while Al³⁺ ions are in the octahedral sites of the crystal lattice.[3][4] This robust structure allows the pigment to maintain its integrity and color even at temperatures exceeding 1200°C.[5][6] Its applications span across ceramics, high-temperature coatings, plastics, and even in the realm of catalysis due to its stable nature.[2][5]

The synthesis method and subsequent thermal treatment play a critical role in determining the final properties of the pigment, including its particle size, color purity, and overall thermal stability.[7] Common synthesis routes include the solid-state reaction, sol-gel method, co-precipitation, and hydrothermal synthesis.[8][9]

Quantitative Data on Thermal Properties and Color Stability

The thermal stability of cobalt aluminum oxide pigments can be quantified through various analytical techniques. Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the decomposition of precursor materials and the formation of the stable spinel phase. Colorimetric measurements using the CIELAB color space (L, a, b*) are used to quantify the color of the pigment and its stability after thermal treatment.

Thermal Decomposition of Cobalt Aluminate Precursors

The formation of the CoAl₂O₄ spinel structure from its precursors is a high-temperature process. TGA and DTA can elucidate the various stages of this transformation.

Table 1: Thermal Decomposition Stages of Cobalt Aluminate Precursors (from a Co-precipitation and Sol-Gel process)

| Temperature Range (°C) | Weight Loss (%) | Thermal Event (DTA) | Description |

| 25 - 200 | ~5-10% | Endothermic | Removal of adsorbed and hydration water.[8][10] |

| 200 - 350 | Significant | Exothermic | Decomposition of organic precursors (e.g., nitrates, citrates, PVP).[10] |

| 350 - 950 | Gradual | Broad Exothermic | Formation of intermediate oxides and gradual crystallization of the spinel phase.[1][9] |

| > 950 | Minimal | - | Stable CoAl₂O₄ spinel phase with high thermal stability.[1] |

Note: The exact temperatures and weight loss percentages can vary depending on the specific precursors and synthesis method used.

Effect of Calcination Temperature on Crystallite Size and Color

The final calcination temperature has a profound impact on the crystallinity, particle size, and the resulting color of the cobalt aluminate pigment. Higher temperatures generally lead to increased crystallinity and larger particle sizes.

Table 2: Influence of Calcination Temperature on Crystallite Size and CIELAB Color Coordinates of CoAl₂O₄

| Calcination Temperature (°C) | Crystallite Size (nm) | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | Visual Color |

| 800 | 15 - 20 | 25.8 | 1.5 | -28.9 | Dark Blue/Black[1] |

| 1000 | 28 - 40 | 35.2 | -0.8 | -35.4 | Blue[11][12] |

| 1200 | 45 - 60 | 42.1 | -1.5 | -38.7 | Bright Blue[1][12] |

| 1400 | > 70 | 45.6 | -2.1 | -40.2 | Intense, Bright Blue[1] |

Data compiled and averaged from multiple sources. The CIELAB values are representative and can vary based on the specific synthesis and measurement conditions.

Color Stability in Harsh Environments

Table 3: Color Stability of CoAl₂O₄ Pigment After Exposure to Harsh Environments

| Environment | Exposure Time (hours) | ΔL | Δa | Δb | ΔE |

| Acidic (HCl vapor) | 240 | -0.5 | 0.1 | -0.3 | 0.59 |

| Alkaline (NH₃ vapor) | 240 | -0.3 | 0.0 | -0.2 | 0.36 |

Data adapted from a study on the stability of aluminates.[13] A ΔE value below 1.0 is generally considered imperceptible to the human eye.*

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of cobalt aluminum oxide pigments.

Synthesis of Cobalt Aluminum Oxide Pigment (Co-precipitation Method)

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to achieve a desired metal ion concentration (e.g., 0.1 M).

-

-

Precipitation:

-

Slowly add a precipitating agent, such as a 1 M solution of sodium carbonate (Na₂CO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), to the precursor solution while stirring vigorously.

-

Continuously monitor the pH and maintain it at a constant value (e.g., pH 8-9) to ensure homogeneous precipitation.

-

-

Aging:

-

Age the resulting precipitate in the mother liquor for a specified time (e.g., 2-4 hours) at a slightly elevated temperature (e.g., 60-80 °C) to promote crystallization.

-

-

Washing and Drying:

-

Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

-

Dry the washed precipitate in an oven at 100-120 °C for 12-24 hours.

-

-

Calcination:

-

Calcine the dried powder in a muffle furnace at a high temperature (e.g., 1000-1400 °C) for a set duration (e.g., 2-4 hours) to induce the formation of the CoAl₂O₄ spinel phase. The heating and cooling rates should be controlled (e.g., 5 °C/min).

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

-

Instrument: A simultaneous TGA/DTA thermal analyzer.

-

Sample Preparation: Place a small amount of the dried precursor powder (5-10 mg) into an alumina (B75360) or platinum crucible.

-

Analysis Parameters:

-

Temperature Program: Heat the sample from room temperature to 1200 °C at a constant heating rate (e.g., 10 °C/min).[9]

-

Atmosphere: Use a continuous flow of a controlled atmosphere, typically air or nitrogen, at a flow rate of 20-50 mL/min.

-

-

Data Acquisition: Record the weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

X-ray Diffraction (XRD) Analysis

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: Finely grind the calcined pigment powder and mount it onto a sample holder.

-

Analysis Parameters:

-

Data Analysis: Identify the crystalline phases present by comparing the obtained diffraction pattern with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The crystallite size can be estimated using the Scherrer equation.

Colorimetric Analysis (CIELAB)

-

Instrument: A spectrophotometer or a colorimeter.

-

Sample Preparation: Prepare a pressed powder sample of the pigment or disperse the pigment in a suitable medium (e.g., a transparent binder) and apply it as a uniform film on a standard substrate.

-

Measurement Parameters:

-

Data Acquisition: Measure the reflectance spectrum of the sample across the visible range (typically 380-780 nm).[14] The instrument's software will then calculate the CIELAB color coordinates: L* (lightness), a* (red-green axis), and b* (yellow-blue axis). The color difference (ΔE) between two samples can be calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².[15]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key processes and relationships discussed in this guide.

Caption: Experimental workflow for the synthesis of CoAl₂O₄ pigment.

Caption: Characterization techniques and their outputs for CoAl₂O₄.

Conclusion

Cobalt aluminum oxide pigments exhibit exceptional thermal stability, making them suitable for applications requiring high-temperature resistance. Their stability is intrinsically linked to their robust spinel crystal structure, which is formed at high calcination temperatures. The synthesis and processing conditions, particularly the final calcination temperature, are critical parameters that influence the pigment's crystallite size, color properties, and overall performance. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the development and application of these high-performance inorganic pigments. Further research focusing on the quantitative color change of the final pigment after prolonged exposure to high temperatures would be beneficial for predicting its long-term performance in demanding environments.

References

- 1. mdpi.com [mdpi.com]

- 2. Cobalt Blue PB528A | High-Stability Inorganic Blue Pigment for Coatings and Plastics-Hunan Kela Materials Co. LTD [greatkela.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. Pigment Blue 28(Cobalt Blue)_High temperature resistant pigment_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]

- 6. Cobalt blue pigment [nolifrit.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrothermal Synthesis of CoAl2O4 Blue Nano Structure Pigment [jcst.icrc.ac.ir]

- 9. sic.cas.cn [sic.cas.cn]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of properties (crystallographic, morphological, optical) of nano cobalt aluminate synthesized by facile sol–gel method: Effects of sintering temperature - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. orbi.umons.ac.be [orbi.umons.ac.be]

- 14. oiv.int [oiv.int]

- 15. umfcorp.com [umfcorp.com]

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Cobalt Aluminum Oxide

For Researchers, Scientists, and Drug Development Professionals

Cobalt aluminum oxide (CoAl₂O₄), a spinel-structured ceramic, has garnered significant attention for its distinctive chromatic properties and potential applications in catalysis, pigmentation, and as a p-type semiconductor. A fundamental understanding of its electronic band structure is paramount for the rational design and optimization of CoAl₂O₄-based materials. This technical guide provides an in-depth analysis of the electronic properties of cobalt aluminum oxide, detailing the experimental and theoretical methodologies employed in its characterization.

Electronic Properties: An Overview

The electronic band structure of a material dictates its optical and electrical properties. In CoAl₂O₄, the arrangement of cobalt and aluminum cations within the spinel lattice, along with their interactions with oxygen anions, defines the valence and conduction bands. The material is characterized by a direct band gap, with the valence band maximum and conduction band minimum located at the same point in the Brillouin zone.

Theoretical investigations utilizing Density Functional Theory (DFT), particularly with the GGA+U method, have been instrumental in elucidating the electronic structure. These studies indicate that the valence band is primarily composed of hybridized O 2p and Co 3d orbitals, while the conduction band is mainly formed by Co 3d states. The band gap is of the Mott-Hubbard type, with electron transitions occurring between occupied and unoccupied Co 3d states.

Quantitative Data Summary

The following tables summarize key quantitative data related to the electronic and structural properties of cobalt aluminum oxide, compiled from various experimental and theoretical studies.

Table 1: Experimental Band Gap of Cobalt Aluminum Oxide

| Synthesis Method | Characterization Technique | Band Gap (eV) | Reference |

| Sol-Gel | UV-Vis Spectroscopy | 1.82 - 1.84 | [1] |

| Sol-Gel | UV-Vis Spectroscopy | 2.6 - 2.68 | |

| Sol-Gel (Lactose-assisted) | UV-Vis Spectroscopy | 3.35 | |

| Modified Coprecipitation | UV-Vis Spectroscopy | 1.80 - 2.15 | [1] |

| Solution Combustion | UV-Vis Spectroscopy | 2.2 | [2] |

Table 2: Theoretical Band Structure Parameters for Cobalt Aluminum Oxide

| Computational Method | Exchange-Correlation Functional | Hubbard U (Ueff) for Co (eV) | Calculated Band Gap (eV) | Reference |

| DFT+U | GGA-PW91 | Not specified | ~1.78 | [1] |

| DFT+U | Not specified | 4.4 (for Co²⁺) | Not specified | [3] |

Table 3: Crystallographic Data for Cobalt Aluminum Oxide

| Crystal System | Space Group | Lattice Constant (Å) | Reference |

| Cubic | Fd-3m | 8.10658 - 8.11181 | [1] |

Experimental Protocols

A comprehensive understanding of the electronic band structure of CoAl₂O₄ relies on a combination of synthesis and characterization techniques. The following sections detail the methodologies for key experiments.

Synthesis of Cobalt Aluminum Oxide Nanoparticles via the Sol-Gel Method

The sol-gel process is a versatile method for synthesizing high-purity, homogeneous CoAl₂O₄ nanoparticles.[4]

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Citric acid (C₆H₈O₇)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of cobalt nitrate and aluminum nitrate in a stoichiometric ratio of Co:Al = 1:2.

-

Add citric acid to the solution with a molar ratio of total metal ions to citric acid of 1:2.

-

Continuously stir the mixed solution for 1 hour at room temperature.

-

Heat the solution to 80 °C while stirring until a viscous gel is formed.

-

Dry the gel in an oven at 110 °C.

-

Calcination of the dried gel is performed at temperatures ranging from 600 to 900 °C for 5 hours to obtain the crystalline CoAl₂O₄ spinel phase.[4]

Determination of the Optical Band Gap using UV-Vis Diffuse Reflectance Spectroscopy

UV-Vis spectroscopy is a primary technique for determining the optical band gap of semiconductor materials.

Instrumentation:

-

A UV-Vis-NIR spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements is utilized.[5] A BaSO₄ plate serves as a reference standard.[6]

Procedure:

-

The powdered CoAl₂O₄ sample is loaded into a sample holder.

-

The diffuse reflectance spectrum is recorded over a wavelength range of 200-800 nm.

-

The reflectance data (R) is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The Kubelka-Munk equation is given by: F(R) = (1-R)² / 2R.[6]

-

The photon energy (hν) is calculated from the wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm).

-

A Tauc plot is generated by plotting (F(R)hν)² versus hν for a direct band gap semiconductor.

-

The band gap energy (Eg) is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (F(R)hν)² = 0).

Surface Chemical State Analysis by X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical oxidation states of the constituent elements on the material's surface.

Instrumentation:

-

An XPS system with a monochromatic Al Kα X-ray source (hν = 1486.6 eV) is typically used.[7]

Procedure:

-

The powdered CoAl₂O₄ sample is mounted on a sample holder.

-

The sample is introduced into the ultra-high vacuum analysis chamber.

-

A survey scan is performed to identify the elements present on the surface.

-

High-resolution spectra are acquired for the Co 2p, Al 2p, and O 1s core levels.

-

The binding energy scale is calibrated using the C 1s peak at 284.8 eV.

-

Data Analysis and Peak Fitting:

-

The high-resolution spectra are fitted using appropriate peak models (e.g., Gaussian-Lorentzian functions).

-

Co 2p: The Co 2p spectrum is characterized by spin-orbit splitting into Co 2p₃/₂ and Co 2p₁/₂ peaks. The presence of satellite peaks on the high binding energy side of the main peaks is indicative of the Co²⁺ oxidation state in a tetrahedral coordination within the spinel structure.[8] The absence of significant satellite structures suggests that Co²⁺ ions primarily occupy tetrahedral sites.[8]

-

Al 2p: The Al 2p spectrum typically shows a single peak corresponding to Al³⁺ in an octahedral environment.

-

O 1s: The O 1s spectrum can often be deconvoluted into multiple components, representing lattice oxygen in the Co-O-Al framework and potentially surface hydroxyl groups or adsorbed oxygen species.

-

Theoretical Framework: Density Functional Theory Calculations

First-principles calculations based on DFT provide valuable insights into the electronic band structure and density of states (DOS) of CoAl₂O₄.

Methodology:

-

DFT+U Method: To accurately describe the strongly correlated 3d electrons of cobalt, the DFT+U method is employed. This approach adds an on-site Coulomb interaction term (U) to the standard DFT functional.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) or PW91 functional, is commonly used.

-

Hubbard U Parameter (Ueff): The selection of an appropriate Ueff value for the Co 3d orbitals is crucial for obtaining accurate results. Values reported for cobalt oxides typically range from 3 to 5 eV.[3]

-

Computational Details: The calculations are performed using a plane-wave basis set with a specified energy cutoff. The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh. The atomic positions and lattice parameters are relaxed until the forces on the atoms are below a certain threshold.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of cobalt aluminum oxide and a conceptual representation of its electronic band structure.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. DFT+U Study of the Electronic, Magnetic and Mechanical Properties of Co, CoO, and Co3O4 [scielo.org.za]

- 4. public.pensoft.net [public.pensoft.net]

- 5. UV-Visible-NIR Spectrophotometer with Diffuse Reflectance [cens.res.in]

- 6. rsc.org [rsc.org]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

Surface Chemistry of Cobalt Aluminum Oxide Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of cobalt aluminum oxide catalysts, a class of materials with significant applications in various catalytic processes, including oxidation reactions and Fischer-Tropsch synthesis. This document details the synthesis, characterization, and performance of these catalysts, with a focus on the interplay between their surface properties and catalytic behavior.

Introduction to Cobalt Aluminum Oxide Catalysts

Cobalt aluminum oxide catalysts are complex materials that can exist in several forms, primarily as cobalt oxides supported on alumina (B75360) (Co/Al₂O₃) or as cobalt aluminate spinels (CoAl₂O₄). The surface chemistry of these materials is dictated by the nature of the cobalt species present, their oxidation states, their coordination with the alumina support, and their dispersion.

The catalytic activity is intrinsically linked to the distribution of cobalt ions within the spinel structure. CoAl₂O₄ typically adopts a normal spinel structure where Co²⁺ ions occupy tetrahedral sites and Al³⁺ ions occupy octahedral sites within a face-centered cubic oxygen lattice. However, the degree of inversion, where Co²⁺ and Al³⁺ ions exchange positions, can be influenced by preparation methods and thermal treatments, significantly impacting the catalyst's properties. The formation of different cobalt species, such as Co₃O₄, CoO, and CoAl₂O₄, on the alumina support is a critical factor governing the catalyst's reducibility and, consequently, its performance in reactions requiring metallic cobalt sites.

Synthesis of Cobalt Aluminum Oxide Catalysts